REACTION_CXSMILES
|
C(C1N(C2C=CC(F)=CC=2)[C:11](=[O:20])[C:10]2C(=[CH:6][CH:7]=[CH:8][CH:9]=2)N=1)C.O1[CH:26]=[CH:25][C:24](=[O:27])[N:23]=[CH:22]1.FC1C=CC(N)=CC=1.Cl.[OH2:37]>C(Cl)(Cl)Cl.CCCCCC.[OH-].[Na+].CC(C)=O>[C:24]([NH:23][C:22]1[CH:6]=[CH:7][CH:8]=[CH:9][C:10]=1[C:11]([OH:20])=[O:37])(=[O:27])[CH2:25][CH3:26] |f:7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C1=NC2=CC=CC=C2C(N1C1=CC=C(C=C1)F)=O
|
Name
|
|
Quantity
|
48.5 mmol
|
Type
|
reactant
|
Smiles
|
O1C=NC(C=C1)=O
|
Name
|
|
Quantity
|
6.27 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(N)C=C1
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1C=NC(C=C1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
86 mg
|
Type
|
catalyst
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
145 (± 5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 12 h
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
The chloroform was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the reaction was removed
|
Type
|
TEMPERATURE
|
Details
|
from heat
|
Type
|
CUSTOM
|
Details
|
equilibrated to room temperature
|
Type
|
TEMPERATURE
|
Details
|
upon cooling a precipitate
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
CUSTOM
|
Details
|
The cooled reaction product mixture
|
Type
|
FILTRATION
|
Details
|
The solid was collected by vacuum filtration
|
Type
|
WASH
|
Details
|
rinsing with cold water (2×50 mL) and cold isopropyl alcohol (2×50 mL)
|
Type
|
CUSTOM
|
Details
|
The air-dried solid was recrystallized from isopropyl alcohol
|
Reaction Time |
10 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CC)(=O)NC1=C(C(=O)O)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.62 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |